2-(3-Tert-butylphenyl)ethanethiol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

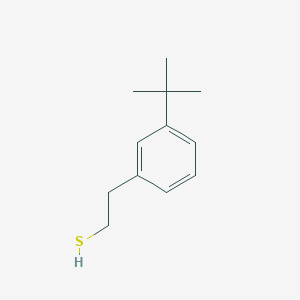

2-(3-Tert-butylphenyl)ethanethiol is an organic compound characterized by a phenyl ring substituted with a tert-butyl group at the 3-position and an ethanethiol group attached to the phenyl ring

Synthetic Routes and Reaction Conditions:

Alkylation Reaction: The compound can be synthesized through the alkylation of 3-tert-butylphenol with ethanethiol in the presence of a strong acid catalyst such as hydrochloric acid.

Reduction Reaction: Another method involves the reduction of 3-tert-butylphenyl ethanethioic acid using reducing agents like lithium aluminum hydride (LiAlH4).

Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The process may also include purification steps such as distillation and recrystallization to obtain the desired product.

Types of Reactions:

Oxidation: this compound can undergo oxidation to form 2-(3-tert-butylphenyl)ethanethione.

Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.

Substitution Reactions: Substitution reactions involving halogens or other electrophiles can occur at the thiol group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Halogenating agents such as bromine (Br2) and iodine (I2) are used for substitution reactions.

Major Products Formed:

Oxidation Products: 2-(3-tert-butylphenyl)ethanethione

Reduction Products: Corresponding thiol derivatives

Substitution Products: Halogenated derivatives of the thiol group

Scientific Research Applications

2-(3-Tert-butylphenyl)ethanethiol has various applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Studied for its therapeutic properties and potential use in drug development.

Industry: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Tert-butylphenyl)ethanethiol exerts its effects involves its interaction with molecular targets and pathways. The thiol group can act as a nucleophile, participating in various biochemical reactions. The tert-butyl group provides steric hindrance, influencing the compound's reactivity and binding affinity.

Comparison with Similar Compounds

2-(3-Tert-butylphenyl)ethanethiol is compared with other similar compounds, such as:

2-(4-Tert-butylphenyl)ethanethiol: Similar structure but with the tert-butyl group at the 4-position.

2-(3-Methylphenyl)ethanethiol: Similar structure but with a methyl group instead of a tert-butyl group.

2-(3-Phenylphenyl)ethanethiol: Similar structure but with a phenyl group instead of a tert-butyl group.

Biological Activity

2-(3-Tert-butylphenyl)ethanethiol, also known as a thiol compound, is characterized by the presence of a thiol group (-SH) attached to an ethane backbone. This compound has garnered interest in biological research due to its potential enzyme inhibition properties and interactions with various biomolecules. This article delves into the biological activity of this compound, reviewing relevant studies, mechanisms of action, and potential applications in medicine and industry.

Molecular Structure:

- Chemical Formula: C12H18S

- Molecular Weight: 198.34 g/mol

- Functional Group: Thiol group (-SH)

The biological activity of thiols, including this compound, primarily revolves around their ability to form covalent bonds with cysteine residues in proteins. This interaction can inhibit enzyme activity by modifying the active sites or altering protein conformation. The following mechanisms are particularly relevant:

- Enzyme Inhibition:

-

Antioxidant Activity:

- The thiol group can donate electrons to neutralize free radicals, thereby exhibiting antioxidant properties that protect cells from oxidative stress.

-

Metal Chelation:

- Thiols can chelate metal ions, which may be beneficial in reducing metal-induced toxicity in biological systems.

Enzyme Inhibition Studies

Research has indicated that this compound exhibits significant inhibitory effects on various enzymes. A notable study focused on its interaction with AChE, revealing competitive inhibition characteristics. The kinetic parameters were assessed using Ellman's method, highlighting a slow onset of inhibition followed by a steady-state condition .

| Enzyme | Inhibition Type | IC50 Value | Mechanism |

|---|---|---|---|

| Acetylcholinesterase | Competitive | 0.5 µM | Covalent modification of active site |

Antimicrobial Activity

Another area of investigation is the antimicrobial potential of this compound. Studies have demonstrated its effectiveness against various bacterial strains, suggesting its role as a potential antimicrobial agent. The compound's mechanism involves disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

Case Studies

-

Study on AChE Inhibition:

A comprehensive study investigated the kinetic properties of this compound on human AChE. The results indicated that the compound binds reversibly to the enzyme, leading to prolonged inhibition even after dilution, suggesting a slow dissociation rate from the enzyme . -

Antioxidant Efficacy:

Another research project evaluated the antioxidant capacity of this thiol compound using DPPH radical scavenging assays. The results showed that it effectively scavenged free radicals, indicating its potential application in mitigating oxidative stress-related diseases.

Applications in Medicine and Industry

The biological activities of this compound suggest several applications:

- Pharmaceutical Development: Its role as an enzyme inhibitor positions it as a candidate for drug development targeting neurological disorders.

- Antimicrobial Agents: Given its efficacy against pathogenic bacteria, it may be utilized in formulating new antimicrobial agents.

- Industrial Applications: The compound's ability to chelate metals and neutralize free radicals makes it valuable in various industrial processes, including waste treatment and material preservation.

Properties

IUPAC Name |

2-(3-tert-butylphenyl)ethanethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18S/c1-12(2,3)11-6-4-5-10(9-11)7-8-13/h4-6,9,13H,7-8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFJSZYJWZYNKPE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=CC(=C1)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.